Benzamide, 4-ethoxy-N-4-morpholinyl-
Description
Benzamide, 4-ethoxy-N-4-morpholinyl- (systematic name: 4-ethoxy-N-(4-morpholinyl)benzamide), is a benzamide derivative featuring an ethoxy group at the para position of the benzamide ring and a morpholine moiety attached via an amine linkage.
Properties
CAS No. |
548791-68-0 |
|---|---|
Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-ethoxy-N-morpholin-4-ylbenzamide |
InChI |
InChI=1S/C13H18N2O3/c1-2-18-12-5-3-11(4-6-12)13(16)14-15-7-9-17-10-8-15/h3-6H,2,7-10H2,1H3,(H,14,16) |
InChI Key |
VIXMSHOARZSZKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NN2CCOCC2 |
solubility |
35.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Solubility and Bioactivity: The 4-hydroxy analog () exhibits a higher melting point (190–192°C) compared to non-hydroxylated derivatives, likely due to hydrogen bonding. Hydroxy groups enhance aqueous solubility but may reduce membrane permeability . The methoxy-thiazolo-pyridinyl derivative () demonstrates the complexity of morpholine-containing heterocycles, which are often designed to target specific protein pockets .
Morpholine Modifications: The 3-oxomorpholino group in introduces a ketone functionality, which may alter metabolic stability or hydrogen-bonding interactions in vivo . Fluorophenyl-morpholinylmethyl substituents () highlight the use of fluorinated aromatic rings to enhance binding affinity and pharmacokinetic profiles .
Pharmacological and Industrial Relevance
- 4-Hydroxy analogs () may serve as intermediates for anticancer agents, given the role of hydroxybenzamides in histone deacetylase (HDAC) inhibition .
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